molecular formula C23H20Cl2N4S B4819058 4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine

4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine

货号 B4819058
分子量: 455.4 g/mol
InChI 键: QJXYPUWWFCGLJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine (also known as TAK-632) is a novel small molecule inhibitor that has been shown to have potential in the treatment of various cancers. In

作用机制

TAK-632 is a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. Specifically, TAK-632 inhibits the activity of MEK1 and MEK2, which are upstream kinases in the MAPK pathway. Inhibition of MEK1 and MEK2 leads to decreased activation of downstream effectors such as ERK1/2, which results in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
TAK-632 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-632 inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that TAK-632 inhibits tumor growth and metastasis in various cancer models. TAK-632 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of TAK-632 is its selectivity for the MAPK pathway, which makes it a potentially safer and more effective therapeutic agent compared to non-selective inhibitors. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation is that TAK-632 has only been studied in preclinical models, and its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for the study of TAK-632. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential in combination therapy with other chemotherapeutic agents. Additionally, more research is needed to understand the mechanisms of resistance to TAK-632 and to develop strategies to overcome this resistance. Finally, the development of more potent and selective MEK inhibitors based on the structure of TAK-632 is an area of active research.

合成方法

TAK-632 was first synthesized by Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 2,4-dichlorobenzylamine with 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of piperazine and potassium carbonate. The resulting product is then treated with thionyl chloride and thiophene-2-carboxylic acid to give TAK-632.

科学研究应用

TAK-632 has been extensively studied for its potential in the treatment of various cancers. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including melanoma, lung cancer, pancreatic cancer, and glioblastoma. TAK-632 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

属性

IUPAC Name

4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4S/c24-18-7-6-17(20(25)12-18)13-28-8-10-29(11-9-28)22-21-19(16-4-2-1-3-5-16)14-30-23(21)27-15-26-22/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXYPUWWFCGLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。